molecular formula C20H17Cl3N4O2S B11699421 4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide

4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11699421
M. Wt: 483.8 g/mol
InChI Key: FKCUXVABQKXXTA-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a quinoline moiety, a trichloroethyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction using trichloroethanol and a suitable base.

    Coupling with Methoxybenzamide: The final step involves the coupling of the quinoline derivative with methoxybenzamide through a carbamothioylation reaction, which can be facilitated by using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dichloroethyl or monochloroethyl derivatives.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, while the trichloroethyl group can form covalent bonds with nucleophilic sites on proteins. This dual mode of action can lead to the inhibition of key biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-BENZAMIDE
  • 4-METHOXY-N-(2,2,2-TRICHLORO-1-(NAPHTHALEN-2-YLAMINO)-ETHYL)-BENZAMIDE
  • 4-METHOXY-N-(2,2,2-TRICHLORO-1-(PHENYLAMINO)-ETHYL)-BENZAMIDE

Uniqueness

The presence of the quinoline moiety in 4-METHOXY-N-(2,2,2-TRICHLORO-1-{[(QUINOLIN-8-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE distinguishes it from other similar compounds. This moiety provides unique electronic and steric properties, enhancing its potential interactions with biological targets and making it a valuable compound for further research.

Properties

Molecular Formula

C20H17Cl3N4O2S

Molecular Weight

483.8 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C20H17Cl3N4O2S/c1-29-14-9-7-13(8-10-14)17(28)26-18(20(21,22)23)27-19(30)25-15-6-2-4-12-5-3-11-24-16(12)15/h2-11,18H,1H3,(H,26,28)(H2,25,27,30)

InChI Key

FKCUXVABQKXXTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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